molecular formula C13H16N2O4 B3749284 N-1,3-benzodioxol-5-yl-2-(4-morpholinyl)acetamide

N-1,3-benzodioxol-5-yl-2-(4-morpholinyl)acetamide

Cat. No. B3749284
M. Wt: 264.28 g/mol
InChI Key: VBSZPIBOTGJIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-(4-morpholinyl)acetamide, also known as MDMA or ecstasy, is a psychoactive drug that has gained popularity in recent years due to its ability to induce feelings of euphoria and empathy. The drug has been widely used in recreational settings, but it also has potential applications in scientific research.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-(4-morpholinyl)acetamide has potential applications in scientific research, particularly in the fields of psychology and psychiatry. The drug has been used in studies investigating the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders. This compound has also been studied for its potential to enhance empathy and social bonding, which could have implications for the treatment of social anxiety and other related disorders.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-2-(4-morpholinyl)acetamide has several advantages for use in lab experiments. The drug's ability to induce feelings of empathy and social bonding make it useful in studies investigating social behavior and related disorders. However, the drug's potential for abuse and negative health outcomes make it a challenging substance to work with in a research setting. The legal and ethical considerations surrounding this compound use also limit its availability for use in lab experiments.

Future Directions

There are several future directions for N-1,3-benzodioxol-5-yl-2-(4-morpholinyl)acetamide research. One area of interest is the potential use of this compound in the treatment of PTSD and related disorders. Another area of interest is the drug's potential to enhance empathy and social bonding, which could have implications for the treatment of social anxiety and related disorders. Additional research is needed to better understand the long-term effects of this compound use and to develop safe and effective treatment protocols for its use in scientific research.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-13(8-15-3-5-17-6-4-15)14-10-1-2-11-12(7-10)19-9-18-11/h1-2,7H,3-6,8-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSZPIBOTGJIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.